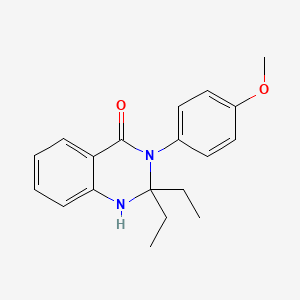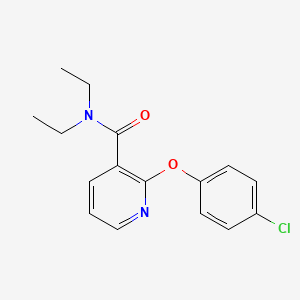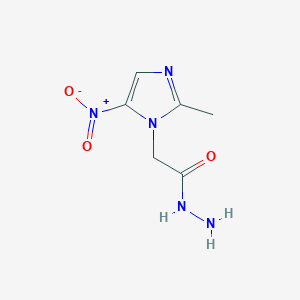![molecular formula C15H11Br2ClFN3O B11098175 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-fluorophenyl)methylene]acetohydrazide](/img/structure/B11098175.png)
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-(4-fluorophenyl)methylene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of 2,6-dibromo-4-chloroaniline, which is then reacted with various reagents to introduce the acetohydrazide group. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including its role in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide involves its interaction with various molecular targets and pathways. The compound’s halogen atoms and functional groups allow it to bind to specific enzymes and receptors, inhibiting their activity and leading to desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-chloroaniline: A precursor in the synthesis of the target compound, known for its antimicrobial properties.
4-Chloro-2,2’6’,2’'-terpyridine: A tridentate ligand with applications in coordination chemistry and material science.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(Z)-(4-fluorophenyl)methylene]acetohydrazide stands out due to its unique combination of halogen atoms and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C15H11Br2ClFN3O |
|---|---|
Molecular Weight |
463.52 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-chloroanilino)-N-[(Z)-(4-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Br2ClFN3O/c16-12-5-10(18)6-13(17)15(12)20-8-14(23)22-21-7-9-1-3-11(19)4-2-9/h1-7,20H,8H2,(H,22,23)/b21-7- |
InChI Key |
QQNSPSHTQCMLBF-YXSASFKJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11098106.png)

acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11098119.png)
![1-(4-Methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B11098124.png)

![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B11098129.png)
![6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11098132.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11098136.png)
![6-Amino-3-tert-butyl-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11098137.png)
![(2Z)-2-{1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11098141.png)
![6-(Morpholin-4-yl)-3-(pentafluoroethyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11098148.png)
![ethyl 6-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11098167.png)

![N-(4-chlorophenyl)-2-[(2Z)-3-(2-hydroxypropyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11098184.png)
